Isovalerylcarnitine

Descripción general

Descripción

Isovalerylcarnitine is the phenotypic abnormality in isovaleric acidemia, which results from an accumulation of isovaleric acid . This acid is toxic to the central nervous system . Isovaleric acidemia is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial .

Synthesis Analysis

Isovalerylcarnitine is a carnitine substrate of the isovaleryl-CoA dehydrogenase, an enzyme involved in the degradation of leucine and fatty acids . It is also linked to hand osteoarthritis .

Molecular Structure Analysis

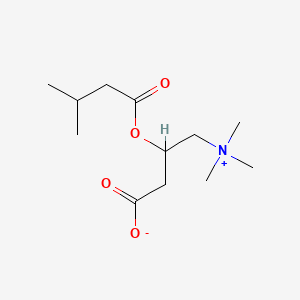

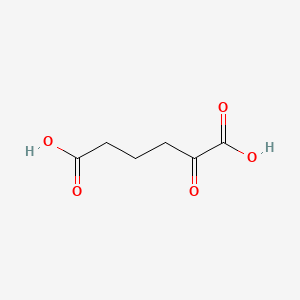

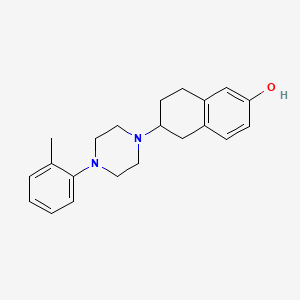

The molecular formula of Isovalerylcarnitine is C12H23NO4 . Its average mass is 245.315 Da and its monoisotopic mass is 245.162704 Da .

Chemical Reactions Analysis

Isovalerylcarnitine is associated with isovaleric acidemia, a disorder in leucine degradation due to deficiency of isovaleryl-CoA dehydrogenase . This enzyme oxidizes the first irreversible step in this pathway, isovaleryl-CoA to 3-methylcrotonyl-CoA .

Physical And Chemical Properties Analysis

Isovalerylcarnitine has 5 H bond acceptors and 1 H bond donor . It has 8 freely rotating bonds . Its ACD/LogP is -2.74, and its ACD/LogD (pH 5.5) is -2.27 . Its polar surface area is 66 Å^2 .

Aplicaciones Científicas De Investigación

Lung Cancer Risk Assessment

- Summary of the Application : Isovalerylcarnitine (IVC) has been studied for its role in lung cancer predisposition. The research focused on the association between circulating levels of IVC and lung cancer risk .

- Methods of Application or Experimental Procedures : The study used a method called Mendelian randomization (MR) to screen 207 metabolites for their role in lung cancer predisposition. This was done using independent genome-wide association studies (GWAS) of blood metabolite levels and lung cancer risk. A nested case–control study was subsequently performed using prediagnostic blood samples to validate the MR association with lung cancer incidence data from population-based cohorts .

- Results or Outcomes : The study found that blood IVC was associated with a decreased odds of lung cancer after accounting for multiple testing. Elevated levels of IVC were inversely associated with lung cancer risk in both MR and nested case–control studies, thus providing evidence in favor of a protective role for IVC in lung cancer etiology .

Direcciones Futuras

Recent studies have found compelling evidence in favor of a protective role for a circulating metabolite, Isovalerylcarnitine, in lung cancer etiology . From the treatment of a Mendelian disease, isovaleric acidemia, we know that circulating Isovalerylcarnitine is modifiable through a restricted protein diet or glycine and L-carnatine supplementation . Therefore, Isovalerylcarnitine may represent a modifiable and inversely associated biomarker for lung cancer .

Propiedades

IUPAC Name |

3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQBPDJNUXPEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isovalerylcarnitine | |

CAS RN |

31023-24-2 | |

| Record name | Isovalerylcarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B1198119.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[4-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1198132.png)